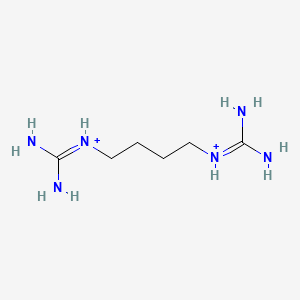

1,4-Diguanidiniumylbutane

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H18N6+2 |

|---|---|

Molecular Weight |

174.25 g/mol |

IUPAC Name |

diaminomethylidene-[4-(diaminomethylideneazaniumyl)butyl]azanium |

InChI |

InChI=1S/C6H16N6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12)/p+2 |

InChI Key |

HGMDNMBBCKDWTQ-UHFFFAOYSA-P |

Canonical SMILES |

C(CC[NH+]=C(N)N)C[NH+]=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,4 Diguanidiniumylbutane

Strategies for Butane (B89635) Scaffold Assembly and Functionalization

The assembly of the C4 backbone and the introduction of terminal nitrogen functionalities are pivotal steps in the synthesis of 1,4-diaminobutane (B46682). Various synthetic routes have been developed, starting from readily available and cost-effective materials. These strategies can be broadly categorized into the synthesis of 1,4-diaminobutane itself and the preparation of its precursor, butane-1,4-diol, which can be subsequently converted to the diamine.

The industrial and laboratory-scale synthesis of 1,4-diaminobutane, also known as putrescine, is well-established, with several methods offering viable routes to this key intermediate.

Reductive amination is a powerful method for the formation of amines from carbonyl compounds or nitriles. In the context of 1,4-diaminobutane synthesis, the reductive amination of succinonitrile is a prominent industrial method. This process involves the hydrogenation of succinonitrile under high pressure and temperature in the presence of a catalyst.

The reaction proceeds via the reduction of the nitrile groups to imines, which are then further reduced to primary amines. A variety of catalysts can be employed for this transformation, with cobalt and nickel-based catalysts being common choices. The selection of the catalyst and reaction conditions is crucial to maximize the yield of the desired diamine and minimize the formation of byproducts, such as cyclic amines.

| Starting Material | Key Reagents and Conditions | Product | Noteworthy Aspects |

| Succinonitrile | Hydrogen (H₂), High Pressure, High Temperature, Catalyst (e.g., Co, Ni) | 1,4-Diaminobutane | An important industrial route to 1,4-diaminobutane. mdpi.com |

The reaction of halogenated butanes with ammonia (B1221849) or its surrogates provides a direct route to 1,4-diaminobutane. Both 1,4-dibromobutane and 1,4-dichlorobutane can serve as starting materials for this nucleophilic substitution reaction.

The reaction with excess ammonia is typically carried out under pressure to ensure the displacement of both halide atoms. askfilo.com While conceptually straightforward, this method can sometimes be complicated by the formation of secondary and tertiary amines, as well as quaternary ammonium salts, due to the further reaction of the initially formed amines with the alkyl halide. To circumvent this, alternative nitrogen nucleophiles, such as phthalimide (in the Gabriel synthesis) followed by hydrolysis, can be employed to selectively yield the primary diamine.

| Starting Material | Reagent | Product |

| 1,4-Dichlorobutane | Excess Ammonia (NH₃) | 1,4-Diaminobutane askfilo.com |

| 1,4-Dibromobutane | Potassium Phthalimide, followed by Hydrazine | 1,4-Diaminobutane |

A two-stage synthesis starting from 1,4-dibromobutane can also be employed, where the first stage involves reaction with aqueous ethanolic potassium cyanide to form the dinitrile, followed by catalytic hydrogenation in the second stage. quizlet.com

Tetrahydrofuran (THF), a readily available cyclic ether, can be utilized as a precursor for 1,4-disubstituted butanes. The ring-opening of THF can be achieved under various conditions to introduce functional groups at the 1 and 4 positions, which can then be converted to amino groups.

One approach involves the reaction of THF with hydrobromic acid (HBr) in the presence of a sulfuric acid catalyst to yield 1,4-dibromobutane. youtube.com This dihalide can then be converted to 1,4-diaminobutane as described in the previous section. Another method involves the palladium-catalyzed reaction of peroxidic THF with primary aromatic amines in the presence of hydrogen, which results in ring opening to give 4-N-arylamino-1-butanols. nih.gov While this latter method does not directly produce 1,4-diaminobutane, it demonstrates the utility of THF ring-opening in generating 1,4-functionalized butane scaffolds.

| Starting Material | Key Reagents | Intermediate Product |

| Tetrahydrofuran (THF) | Hydrobromic Acid (HBr), Sulfuric Acid (H₂SO₄) | 1,4-Dibromobutane youtube.com |

Butadiene, a C4 diene, serves as a versatile starting material for the synthesis of various butane derivatives, including precursors to 1,4-diaminobutane. One industrial process developed by Mitsubishi Chemical involves a three-step route starting from butadiene. chemicalbook.com

The first step is the catalytic reaction of butadiene with acetic acid in the presence of a palladium catalyst to produce 1,4-diacetoxy-2-butene. This intermediate is then hydrogenated to yield 1,4-diacetoxybutane. Finally, hydrolysis of the diacetate furnishes butane-1,4-diol, which can be subsequently converted to 1,4-diaminobutane.

| Starting Material | Key Steps | Final Precursor |

| Butadiene | 1. Catalytic acetoxylation2. Hydrogenation3. Hydrolysis | Butane-1,4-diol chemicalbook.com |

Butane-1,4-diol is a crucial intermediate that can be readily converted to 1,4-diaminobutane through various chemical transformations, such as reaction with ammonia over a dehydrating catalyst. Several large-scale industrial processes are dedicated to the production of butane-1,4-diol.

One of the most significant is the Reppe process, which utilizes acetylene and formaldehyde as starting materials. chemicalbook.com In this process, acetylene reacts with two equivalents of formaldehyde in the presence of a copper-bismuth catalyst to form 1,4-butynediol. sci-hub.senih.gov Subsequent hydrogenation of the butynediol over a nickel-based catalyst yields butane-1,4-diol. chemicalbook.com

Another major industrial route is the hydrogenation of maleic anhydride (B1165640). sci-hub.se Maleic anhydride, which can be produced from the oxidation of n-butane, is esterified with an alcohol (e.g., methanol) to form the corresponding dialkyl maleate. This diester is then hydrogenated in the gas phase over a copper catalyst to produce butane-1,4-diol. sci-hub.se

| Feedstock | Process | Key Intermediates |

| Acetylene and Formaldehyde | Reppe Process | 1,4-Butynediol chemicalbook.comsci-hub.se |

| Maleic Anhydride | Hydrogenation | Dialkyl Maleate sci-hub.se |

| Butadiene | Mitsubishi Process | 1,4-Diacetoxy-2-butene, 1,4-Diacetoxybutane chemicalbook.com |

Synthetic Routes to 1,4-Diaminobutane Precursors

Guanidinium (B1211019) Group Installation Techniques

The introduction of the guanidinium group is a critical step in the synthesis of 1,4-diguanidiniumylbutane. The high basicity and nucleophilicity of the guanidine (B92328) moiety necessitate careful planning, often involving the use of protecting groups to prevent unwanted side reactions. nih.gov

Direct Guanidinylation Reactions

Direct guanidinylation involves the reaction of 1,4-diaminobutane with a guanidinylating agent. This method is often preferred for its straightforwardness and atom economy. A common and effective approach is the use of protected guanidinylating reagents to control the reactivity and ensure selective formation of the desired product.

One well-documented method employs N,N'-di-Boc-N''-triflylguanidine, also known as Goodman's reagent. nih.gov In this reaction, both amino groups of 1,4-diaminobutane are converted to N,N'-di-Boc-protected guanidino groups. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, and may be facilitated by a non-nucleophilic base like triethylamine to scavenge the triflic acid byproduct. The use of Boc (tert-butoxycarbonyl) protecting groups is advantageous as they can be readily removed under acidic conditions to yield the final this compound salt.

A representative protocol for the direct guanidinylation of 1,4-diaminobutane is as follows: 1,4-diaminobutane is dissolved in a solvent like dichloromethane. A slight excess of a protected guanidinylating agent, such as N,N'-di-Boc-S-methylisothiourea, is added. The reaction mixture is stirred at a controlled temperature, often ambient, for a specified duration to ensure complete conversion. The resulting protected 1,4-diguanidinobutane is then isolated and purified. Finally, the protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to afford the this compound salt in high yield. nih.govnih.gov

The direct guanidinylation approach offers high yields, often exceeding 90% for the protected intermediate, making it an efficient route for the synthesis of 1,4-diguanidinobutane. nih.gov

Multistep Convergent Synthesis of Diguanidiniumylbutane

A multistep convergent synthesis offers an alternative strategy where the guanidino moieties and the butane linker are prepared separately and then combined. This approach can be advantageous for the synthesis of more complex or asymmetrically substituted analogs. While less common for the direct synthesis of the parent this compound, the principles of convergent synthesis are well-established in organic chemistry.

A plausible convergent route could involve the following conceptual steps:

Preparation of a Guanidino Building Block: A protected guanidine with a reactive functional group, for instance, a two-carbon aldehyde or alcohol (e.g., N,N'-di-Boc-guanidinoacetaldehyde), is synthesized. The synthesis of such functionalized guanidines has been reported and they serve as versatile building blocks. researchgate.net

Dimerization/Coupling: Two equivalents of the guanidino building block are then coupled to form the four-carbon butane backbone. For example, a Wittig-type reaction or a reductive amination followed by dimerization could be employed.

Final Deprotection: The protecting groups on the guanidino functions are removed to yield the final product.

This convergent approach allows for greater modularity and can be adapted for the synthesis of a wider range of derivatives. The key is the successful preparation and coupling of the guanidino-functionalized synthons. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is crucial. This includes the selection of appropriate catalytic systems, solvents, temperature, and pressure.

Catalytic Systems and Their Mechanistic Roles

While direct guanidinylation with highly reactive reagents may not always require a catalyst, certain guanidinylation reactions can be significantly enhanced by the use of catalysts. Various metal-based and organocatalysts have been developed for guanidinylation reactions.

Palladium and Copper Catalysts: Palladium- and copper-catalyzed reactions have been employed for the synthesis of substituted guanidines. organic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions can be used to form C-N bonds, facilitating the attachment of a guanidino group to an organic scaffold. The catalytic cycle typically involves oxidative addition of the catalyst to a substrate, followed by coordination of the amine and reductive elimination to form the C-N bond and regenerate the catalyst.

Scandium(III) Triflate: This Lewis acid has been shown to catalyze the guanylation of amines with cyanamide (B42294) under mild, aqueous conditions. organic-chemistry.org The catalyst activates the cyanamide, making it more susceptible to nucleophilic attack by the amine.

DMAP: In some guanidinylation reactions using S-methylisothiourea reagents, the addition of 4-dimethylaminopyridine (DMAP) has been shown to accelerate the reaction. organic-chemistry.org DMAP likely acts as a nucleophilic catalyst, forming a more reactive intermediate with the guanidinylating agent.

The choice of catalyst depends on the specific guanidinylating agent and the substrate. The primary role of the catalyst is to lower the activation energy of the reaction, thereby increasing the reaction rate and often allowing for milder reaction conditions.

| Catalyst | Guanidinylating Agent | Substrate | Role of Catalyst |

| Palladium Complexes | Aryl halides/triflates | Protected guanidine | Facilitates C-N bond formation via cross-coupling. |

| Copper(I) Salts | Cyanamides | Amines | Activates the cyanamide for nucleophilic attack. |

| Scandium(III) Triflate | Cyanamide | Amines | Lewis acid activation of the guanidinylating agent. |

| 4-DMAP | S-methylisothioureas | Amines | Nucleophilic catalysis to form a more reactive intermediate. |

Solvent Effects on Reaction Efficacy and Selectivity

The choice of solvent can have a profound impact on the efficacy and selectivity of guanidinylation reactions. The solvent's polarity, ability to solvate reactants and intermediates, and its own potential reactivity must be considered.

For the direct guanidinylation of 1,4-diaminobutane, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. nih.govsigmaaldrich.com These solvents are generally inert under the reaction conditions and effectively dissolve the reactants. The use of high-purity, moisture-free solvents is critical, as water can react with some of the reactive intermediates, leading to decomposition and reduced yields. nih.gov

In some catalytic systems, the solvent can play a more active role in the reaction mechanism. For instance, in peptide coupling reactions that can sometimes lead to guanidinylation as a side reaction, the choice of solvent can influence the reaction pathway. rsc.orguni-kiel.de The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction rate.

| Solvent | Polarity | Typical Application in Guanidinylation | Considerations |

| Dichloromethane (DCM) | Polar aprotic | Direct guanidinylation with protected reagents. | Good solubility for many organic compounds; must be dry. |

| Tetrahydrofuran (THF) | Polar aprotic | Guanidinylation of amines. | Good solvating properties; must be dry and free of peroxides. |

| Acetonitrile | Polar aprotic | Catalytic guanidinylation reactions. | Can coordinate with metal catalysts, influencing their reactivity. |

| Water | Polar protic | Guanylation with certain water-stable reagents and catalysts. | Environmentally friendly; suitable for water-soluble substrates. |

Temperature and Pressure Optimization

Temperature is a critical parameter in controlling the rate of guanidinylation reactions. Many direct guanidinylation reactions are carried out at room temperature to minimize side reactions. sigmaaldrich.com However, in some cases, elevated temperatures may be necessary to drive the reaction to completion, especially with less reactive substrates or guanidinylating agents. For instance, some protocols suggest heating the reaction mixture to around 30-40°C. nih.gov Optimization studies have shown that for certain guanidination procedures, reaction times can be significantly reduced from hours to minutes by increasing the temperature, for example, to 65°C. researchgate.net

The effect of pressure on guanidinylation reactions is less commonly reported for the synthesis of this compound. However, for the synthesis of guanidine itself from urea (B33335), sulfur dioxide, and ammonia, pressure is a key parameter. researchgate.net In this industrial process, the reaction is carried out under pressure to increase the concentration of the gaseous reactants and drive the equilibrium towards the product. For laboratory-scale synthesis of this compound, the reactions are typically conducted at atmospheric pressure. However, in reactions involving gaseous byproducts, such as the decomposition of Boc protecting groups which can release isobutene and carbon dioxide, ensuring that any pressure buildup can be safely released is important. nih.gov

| Parameter | General Range | Effect on Reaction |

| Temperature | 0°C to 65°C | Increasing temperature generally increases the reaction rate but may also lead to side reactions. Lower temperatures can improve selectivity. |

| Pressure | Atmospheric | Most laboratory-scale guanidinylations are performed at atmospheric pressure. Elevated pressure is more relevant for industrial-scale syntheses involving gaseous reactants. |

Derivatization Strategies for Structural Modification and Functionalization

The presence of multiple reactive nitrogen centers in the guanidinium groups of this compound provides ample opportunities for chemical modification. The reactivity of these groups can be modulated through the use of protecting groups and by carefully controlling reaction conditions to achieve desired levels of substitution and regioselectivity.

Acylation of the guanidinium groups in this compound introduces carbonyl functionalities, which can significantly alter the electronic and steric properties of the molecule. The reaction typically involves the treatment of the guanidinium compound with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct.

The degree of acylation can be controlled by the stoichiometry of the acylating agent and the reaction conditions. Mono-, di-, tri-, and even tetra-acylated products can potentially be formed. To achieve selectivity, the use of protecting groups on one of the guanidinium nitrogens may be necessary. For instance, N,N'-bis-aryl-N''-acylguanidines have been synthesized and their complex isomerism studied, highlighting the structural diversity achievable through acylation rsc.org.

Table 1: Examples of Acylating Agents for Guanidines

| Acylating Agent | Product Type | Reference |

|---|---|---|

| Acyl Chlorides | N-Acylguanidines | rsc.org |

| Acid Anhydrides | N-Acylguanidines | rsc.org |

This table is illustrative and based on general acylation reactions of guanidines.

Detailed research on the direct bis-acylation of this compound is not extensively documented in publicly available literature. However, studies on the acylation of other guanidine-containing molecules provide insights into potential synthetic routes rsc.org.

Alkylation of the amine and imine nitrogens within the guanidinium groups of this compound introduces alkyl substituents, thereby increasing the steric bulk and modifying the hydrogen-bonding capabilities of the molecule. The regioselectivity of alkylation can be a significant challenge due to the presence of multiple nucleophilic nitrogen atoms.

The use of protecting groups, such as tert-butoxycarbonyl (Boc), can be employed to direct the alkylation to a specific nitrogen atom. For instance, in the synthesis of bis-cyclic guanidines, a multi-step process involving protection, acylation, reduction, and subsequent cyclization with cyanogen bromide has been utilized to achieve complex architectures nih.gov. The synthesis of argicyclamides, which feature mono- and bis-prenylations on guanidine moieties, further illustrates the potential for enzymatic and synthetic alkylation of guanidino groups nih.gov.

Table 2: Alkylation Strategies for Guanidines

| Alkylating Agent | Key Feature | Reference |

|---|---|---|

| Alkyl Halides | Direct alkylation, often requires protecting groups for selectivity | nih.gov |

| Prenylating Agents | Enzymatic or synthetic introduction of prenyl groups | nih.gov |

This table provides a general overview of alkylation methods applicable to guanidines.

Silylation involves the replacement of acidic protons, such as those on the guanidinium nitrogens, with a silyl group, typically a trimethylsilyl (TMS) group. This derivatization is often employed to increase the volatility of polar compounds for analytical techniques like gas chromatography or to protect reactive functional groups during subsequent synthetic steps fiveable.mewikipedia.org.

Table 3: Common Silylating Agents

| Silylating Agent | Abbreviation | Use |

|---|---|---|

| Trimethylsilyl chloride | TMSCl | Protection of alcohols, amines |

| Hexamethyldisilazane | HMDS | Silylation of polar functional groups |

This table lists common silylating agents and their general applications.

Selective functionalization of the butane backbone of this compound presents a synthetic challenge due to the presence of the highly reactive guanidinium groups. Direct functionalization of the C-H bonds of the butane chain would require methods that are tolerant of the basic and nucleophilic nature of the guanidinium moieties.

Modern synthetic methodologies, such as transition-metal-catalyzed C-H activation, could potentially be employed for the regioselective introduction of functional groups onto the butane spacer. However, the development of such methods for polar, highly functionalized substrates is an ongoing area of research. For instance, solvent-promoted and -controlled regioselective bond alkylation reactions have been developed for other nitrogen-containing heterocycles, suggesting that with careful optimization, similar strategies could be applied to substrates like this compound rsc.org.

An alternative approach involves the synthesis of a pre-functionalized butane derivative, which is then subjected to guanidinylation at the terminal positions. This strategy allows for the introduction of a wide variety of functional groups onto the butane backbone before the formation of the guanidinium groups.

Table 4: Potential Strategies for Butane Backbone Functionalization

| Strategy | Description |

|---|---|

| C-H Activation | Direct functionalization of C-H bonds using a metal catalyst. |

This table outlines potential synthetic approaches for modifying the butane backbone.

Advanced Structural Characterization and Spectroscopic Analysis of 1,4 Diguanidiniumylbutane

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and unit cell dimensions. carleton.eduuhu-ciqso.esbruker.com

Elucidation of Molecular Geometry and Conformation

Single-crystal X-ray diffraction studies are instrumental in determining the precise molecular geometry and conformational arrangement of 1,4-diguanidiniumylbutane in the solid state. The butane (B89635) chain can adopt various conformations, and the guanidinium (B1211019) groups, due to their planar nature, can have different orientations relative to the alkyl chain and each other.

The structure of this compound sulfate (B86663) reveals a centrosymmetric dication where the butyl chain is fully extended in an all-trans conformation. The two guanidinium groups are planar and are twisted with respect to the plane of the central C-C-C-C backbone. This extended conformation is a common feature in similar linear molecules as it minimizes steric hindrance.

Table 1: Selected Bond Lengths and Angles for this compound Sulfate

| Bond/Angle | Length (Å) / Angle (°) |

| C1-N1 | 1.325(3) |

| C1-N2 | 1.334(3) |

| C1-N3 | 1.336(3) |

| N3-C2 | 1.463(3) |

| C2-C3 | 1.523(3) |

| C3-C3A | 1.522(4) |

| N1-C1-N2 | 120.3(2) |

| N1-C1-N3 | 119.8(2) |

| N2-C1-N3 | 119.9(2) |

| C1-N3-C2 | 122.9(2) |

| N3-C2-C3 | 111.4(2) |

| C2-C3-C3A | 111.9(2) |

Data sourced from studies on the crystal structure of this compound sulfate.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of this compound salts is stabilized by an extensive network of hydrogen bonds. The guanidinium group is an excellent hydrogen bond donor, with multiple N-H groups available for interaction with acceptor atoms.

Investigation of Crystal Packing Phenomena and Supramolecular Aggregation

The arrangement of molecules in a crystal, or crystal packing, is influenced by a combination of intermolecular forces, including hydrogen bonding and van der Waals interactions. savemyexams.comlibretexts.org In the case of this compound salts, the strong and directional nature of the hydrogen bonds leads to the formation of well-defined supramolecular aggregates. encyclopedia.pubrsc.org

The crystal packing of this compound sulfate shows that the dications and sulfate anions form alternating layers. Within these layers, the extensive hydrogen bonding network creates a highly organized and stable structure. rsc.orgmdpi.com This layered arrangement is a common packing phenomenon observed in salts of organic dications with inorganic anions. mdpi.comrsc.org The study of these supramolecular aggregates is important for understanding how molecular building blocks self-assemble into larger, ordered structures. mdpi.comnankai.edu.cnmdpi.com

Polymorphism and Solid-State Structural Variability

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. nih.gov Different polymorphs of a compound can exhibit different physical properties. While specific studies on the polymorphism of this compound are not extensively reported in the provided search results, it is a phenomenon that can be anticipated for flexible molecules capable of forming various hydrogen-bonding networks. The conformation of the butyl chain and the relative orientation of the guanidinium groups could potentially lead to different packing arrangements under varying crystallization conditions.

Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules in both solution and solid states. upi.edu

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential tools for confirming the molecular structure of this compound by identifying the different types of hydrogen and carbon atoms present in the molecule. researchgate.netirisotope.comyoutube.commdpi.com

In the ¹H NMR spectrum, one would expect to see signals corresponding to the protons of the methylene (B1212753) (-CH₂-) groups of the butane chain and the N-H protons of the guanidinium groups. The chemical shifts and splitting patterns of the methylene protons would provide information about their chemical environment and connectivity.

The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the guanidinium groups and the methylene carbons of the butane chain. The chemical shift of the guanidinium carbon is particularly characteristic and appears in a specific region of the spectrum.

Table 2: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Guanidinium C | - | ~157 |

| Butane C2, C3 | ~3.1 | ~40 |

| Butane C1, C4 | ~1.6 | ~25 |

| N-H | ~7.2 | - |

Note: These are approximate chemical shift values and can vary depending on the solvent and the counter-ion present.

The combination of ¹H and ¹³C NMR data allows for a complete assignment of the carbon and proton signals, thereby confirming the chemical structure of this compound. nih.gov

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for establishing the covalent framework of molecules by revealing through-bond and through-space correlations between nuclei. wikipedia.orglibretexts.org For this compound, experiments such as COSY, HSQC, and HMBC would provide a complete assignment of all proton and carbon signals.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. libretexts.org In the ¹H-¹H COSY spectrum of this compound, cross-peaks would be expected between the adjacent methylene protons of the butane backbone. Specifically, the protons at C1 would show a correlation to the protons at C2. Due to the symmetry of the molecule, the protons at C1 are chemically equivalent to those at C4, and protons at C2 are equivalent to those at C3. Therefore, a cross-peak would be observed between the signal for H1/H4 and H2/H3.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom to which they are attached. wikipedia.orgipb.pt This would definitively link the proton signals of the butane chain to their corresponding carbon resonances. For this compound, two cross-peaks would be anticipated in the HSQC spectrum, one for the C1/C4-H1/H4 correlation and another for the C2/C3-H2/H3 correlation.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH), which is vital for connecting different spin systems. ipb.ptyoutube.com For this molecule, HMBC would be crucial for confirming the link between the butane chain and the terminal guanidinium groups. Key correlations would include:

A three-bond correlation (³J_CH) from the protons on C1 (and C4) to the guanidinium carbon (C_guanidinium).

A two-bond correlation (²J_CH) from the protons on C1 (and C4) to the carbon at C2 (and C3).

A three-bond correlation (³J_CH) from the protons on C2 (and C3) to the carbon at C1 (and C4).

Based on known chemical shifts for alkyl chains and guanidinium groups, a predicted NMR data table can be constructed. mdpi.comlibretexts.org

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| C1 / C4 | ~40-42 | ~3.1-3.3 | C_guanidinium, C2/C3 |

| C2 / C3 | ~25-27 | ~1.6-1.8 | C1/C4 |

| C_guanidinium | ~157-159 | N/A | N/A |

| N-H | N/A | ~7.0-7.5 | C_guanidinium, C1/C4 |

Dynamic NMR Studies for Conformational Exchange

The guanidinium group has partial double bond character in its C-N bonds due to resonance, which can lead to restricted rotation. cdnsciencepub.comnih.gov This phenomenon, along with conformational changes within the flexible butane backbone, can be investigated using dynamic NMR (DNMR) spectroscopy. researchgate.netorientjchem.org

By acquiring NMR spectra at various temperatures, one can observe changes in the lineshapes of the NMR signals. At low temperatures, the rotation around the C-N bonds of the guanidinium group may become slow on the NMR timescale, potentially leading to distinct signals for the non-equivalent protons within the -NH₂ groups. nih.gov As the temperature is increased, the rate of rotation increases. This exchange process causes the distinct signals to broaden, coalesce into a single broad peak at the coalescence temperature, and then sharpen into a time-averaged signal at higher temperatures. orientjchem.org

Analysis of the lineshape changes allows for the calculation of the rate constants (k) for the exchange process at different temperatures. From these, the activation energy (ΔG‡) for the rotational barrier can be determined using the Eyring equation, providing quantitative insight into the molecule's conformational flexibility. uni-saarland.de Similar studies on arginine and other guanidinium compounds have established that this rotation occurs on the order of 900-1000 s⁻¹ at room temperature. nih.gov

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization (ESI): ESI is a soft ionization technique particularly well-suited for pre-charged, polar, and large molecules. acs.orgyoutube.com Since this compound exists as a dication in solution, ESI would be an ideal method for transferring it into the gas phase for MS analysis. The resulting mass spectrum would be expected to show a prominent peak corresponding to the doubly charged molecular ion [M]²⁺ at an m/z value equal to half of its molecular mass, and potentially a less abundant singly charged ion [M+H]⁺ (if a counter-ion abstracts a proton).

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, often used for large biomolecules, but it has also been successfully applied to the analysis of guanidinium compounds. researchgate.net In MALDI-TOF (Time-of-Flight) MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte. researchgate.net The choice of matrix is critical; for guanidinium-containing polymers, matrices like sinapinic acid (SA), α-cyano-4-hydroxycinnamic acid (CHCA), or 2,5-dihydroxybenzoic acid (DHB) have been found to be effective. researchgate.net MALDI analysis would likely yield the singly charged molecular ion [M-H]⁺ or adducts with matrix or salt ions.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound) and its fragmentation through collision-induced dissociation (CID) to produce product ions. ipb.ptmarshall.edu The resulting fragmentation pattern provides a fingerprint that can be used to confirm the structure of the precursor ion.

For the [M]²⁺ ion of this compound, the fragmentation is predicted to occur via several pathways, including:

Neutral loss of guanidine (B92328) (CH₅N₃): Cleavage of a C-N bond could lead to the loss of a neutral guanidine molecule.

Neutral loss of ammonia (B1221849) (NH₃): Fragmentation within the guanidinium group could result in the loss of ammonia.

Cleavage of the alkyl chain: The butane backbone could fragment, leading to a series of characteristic smaller ions.

These fragmentation pathways are analogous to those observed for other guanidino compounds and polyamines. bohrium.comresearchgate.netresearchgate.net

| Fragment Ion Structure/Description | Predicted m/z | Neutral Loss |

|---|---|---|

| [M - NH₃]²⁺ | (M-17.03)/2 | Ammonia |

| [M - CH₅N₃]²⁺ | (M-59.07)/2 | Guanidine |

| Cleavage at C2-C3 bond | Variable | C₂H₄ fragment |

| [C₅H₁₂N₃]⁺ (Loss of one guanidine) | 114.10 | CH₅N₃ |

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled cell. The resulting parameter, the Collision Cross Section (CCS), is a measure of the ion's rotationally averaged surface area and offers valuable insight into its gas-phase conformation. nih.govmdpi.com

For this compound, a CCS value could be experimentally determined or computationally predicted. This value would reflect the three-dimensional structure of the ion in the gas phase. For example, a more linear, extended conformation would result in a larger CCS value compared to a more compact, folded conformation where intramolecular interactions might occur between the terminal guanidinium groups. While no direct experimental CCS value for this compound is available, data for structurally similar polyamines like putrescine ([M+H]⁺ CCS ≈ 122 Ų) and spermidine (B129725) ([M+H]⁺ CCS ≈ 131 Ų) provide a reference for the expected range. hmdb.canih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are highly sensitive to the types of chemical bonds and functional groups present, providing a characteristic "fingerprint" for the compound.

For this compound, the key vibrational modes arise from the guanidinium groups and the butane backbone.

Guanidinium Group: The planar, resonance-stabilized C(NH₂)₃⁺ group gives rise to several characteristic vibrations. Strong IR and Raman bands are expected for the C-N stretching modes. An asymmetric C-N stretch is typically observed around 1650-1670 cm⁻¹, while symmetric stretches and other modes involving nitrogen motion appear at lower frequencies. acs.orgresearchgate.netacs.org The N-H stretching vibrations will produce broad, strong bands in the high-frequency region of the IR spectrum, typically between 3100 and 3400 cm⁻¹.

Butane Backbone: The CH₂ groups of the alkyl chain will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| N-H Stretch | Guanidinium (-NH₂) | 3100 - 3400 | Strong, Broad / Medium |

| C-H Stretch | Alkyl (-CH₂-) | 2850 - 2960 | Medium / Strong |

| C=N Asymmetric Stretch | Guanidinium (CN₃) | 1650 - 1685 | Strong / Strong |

| -NH₂ Scissoring | Guanidinium (-NH₂) | 1600 - 1640 | Strong / Medium |

| -CH₂ Bending (Scissor) | Alkyl (-CH₂-) | ~1465 | Medium / Medium |

| C-N Stretch | Guanidinium (CN₃) | 1170 - 1180 | Medium / Strong |

Characteristic Vibrations of Guanidinium Moieties

The vibrational spectrum of this compound is dominated by the modes of the two guanidinium cations. The guanidinium ion (C(NH₂)₃⁺) is a planar, highly resonant species with D₃h symmetry in its isolated state, although this symmetry is typically lowered in the solid state due to crystal packing and hydrogen bonding. Its vibrational modes have been extensively studied through both theoretical calculations and experimental spectroscopy (FTIR and Raman). researchgate.netnih.goviaea.org

The key vibrational modes of the guanidinium group can be categorized as follows:

N-H Stretching: The asymmetric and symmetric stretching vibrations of the -NH₂ groups typically appear in the high-frequency region of the infrared spectrum. For primary amines, these are generally found around 3365 ± 25 cm⁻¹ and 3290 ± 30 cm⁻¹, respectively. materialsciencejournal.org

C-N Stretching: The stretching vibrations of the CN₃ framework are particularly characteristic. Due to resonance, the C-N bonds have a partial double bond character. The asymmetric CN₃ stretching mode gives rise to a very strong and characteristic band in the Raman spectrum, typically located around 1650 cm⁻¹. researchgate.net A degenerate mode near 1600 cm⁻¹ is also a prominent feature. nih.gov

-NH₂ Deformation: The scissoring (bending) vibrations of the amino groups are observed in the 1600 ± 50 cm⁻¹ region. materialsciencejournal.org Ultrafast IR spectroscopy on deuterated guanidinium has identified nearly degenerate asymmetric stretches at 1600 cm⁻¹. nih.gov Rocking or twisting modes of the -NH₂ groups are expected in the broader 1160 ± 140 cm⁻¹ range. materialsciencejournal.org

Computational studies using Density Functional Theory (DFT) have been employed to calculate and assign these fundamental modes with high accuracy. nih.goviaea.orgmaterialsciencejournal.org The table below summarizes the principal vibrational modes characteristic of the guanidinium moiety.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Notes |

|---|---|---|---|

| Asymmetric N-H Stretch | ~3365 | IR, Raman | Stretching of the amine groups. materialsciencejournal.org |

| Symmetric N-H Stretch | ~3290 | IR, Raman | Stretching of the amine groups. materialsciencejournal.org |

| Asymmetric CN₃ Stretch | ~1650 | Raman | A strong, characteristic band due to the delocalized CN₃ core. researchgate.net |

| -NH₂ Scissoring | 1600 ± 50 | IR | Bending deformation of the amine groups. materialsciencejournal.org A degenerate mode is observed near 1600 cm⁻¹ for deuterated guanidinium. nih.gov |

| -NH₂ Rocking/Twisting | 1160 ± 140 | IR | Out-of-plane deformations of the amine groups. materialsciencejournal.org |

| CN₃ Planar Deformation | ~720 | IR, Raman | In-plane bending of the core structure. materialsciencejournal.org |

Analysis of Hydrogen Bonding and Intermolecular Interactions

Crystal structure analyses of various guanidinium and bis-guanidinium salts reveal several recurring and stable hydrogen-bonding motifs. nih.govarabjchem.org The most prominent of these is the charge-assisted guanidinium-carboxylate synthon, which forms a cyclic R²₂(8) graph set motif. researchgate.netnih.gov This pattern involves two N-H groups from a single guanidinium cation forming hydrogen bonds with the two oxygen atoms of a carboxylate group.

In bis-guanidinium salts, these interactions can lead to complex layered or framework structures. nih.govarabjchem.orgnih.gov The two guanidinium ends of the this compound molecule can bridge multiple anions, leading to the formation of supramolecular polymers or sheets. The flexible butane chain allows the guanidinium groups to adopt conformations that optimize these hydrogen-bonding interactions with counter-ions and any solvent molecules present in the crystal lattice. nih.gov For instance, studies on bis(guanidinium) salts of dicarboxylic acids show how the cations and anions associate to form various cyclic motifs, resulting in three-dimensional frameworks. researchgate.netnih.gov The donor atoms of the guanidinium cations form different cyclic hydrogen-bonding interactions, including R²₂(8) and even larger ring structures like R⁴₄(16), which assemble into two-dimensional layered structures. arabjchem.org

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

While this compound itself is achiral, the synthesis of chiral derivatives would open the door to analysis by chiroptical spectroscopy methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). There is limited literature on the specific synthesis and chiroptical analysis of chiral derivatives of this compound. However, the principles can be understood from studies on other chiral molecules incorporating guanidinium groups.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing valuable information on the conformation and stereochemistry of chiral molecules. For derivatives of this compound, CD spectroscopy could be a powerful tool.

Relevant applications in related systems demonstrate its potential:

Conformational Analysis of Peptides: Guanidinium-rich β-peptides, which incorporate chiral centers, have been analyzed using CD spectroscopy to determine their folding behavior. cornell.edu For example, specific β-peptides containing multiple guanidinium side-chains (from arginine residues) show distinct CD spectra indicative of stable helical structures in solution. cornell.edu

Supramolecular Assembly: Deoxynucleic Guanidine (DNG) oligomers, which feature a backbone containing repeating chiral units and positively charged internucleoside guanidinium groups, have been studied by CD. ucsb.edu The CD spectra of these DNG oligomers and their complexes with DNA reveal significant structural changes upon binding, providing insight into the fidelity and stoichiometry of their association. ucsb.edu

Protein Denaturation Studies: While not a chiral derivative study, the use of guanidine hydrochloride as a denaturant in protein science is well-documented with CD spectroscopy. umich.educas.cz The technique tracks the loss of secondary and tertiary structure in proteins as a function of guanidinium concentration, highlighting the interaction between the guanidinium ion and the polypeptide backbone. umich.edu

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance as a function of the wavelength of light. It is closely related to CD spectroscopy through the Kronig-Kramers relations. Historically, ORD was used for conformational analysis before CD spectrometers became widely available. In modern chemical analysis, CD spectroscopy is often preferred due to the simpler appearance of its spectra and easier interpretation of individual electronic transitions.

Specific ORD data for guanidinium-containing chiral compounds are scarce in contemporary literature, with most studies favoring CD for stereochemical and conformational analysis. cornell.eduucsb.educas.cz Should a chiral derivative of this compound be synthesized, ORD could theoretically be used to characterize its chiroptical properties, but CD would likely be the more informative and conventional choice.

Theoretical and Computational Chemistry of 1,4 Diguanidiniumylbutane

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost, making them suitable for studying the electronic structure and properties of polyatomic systems. mdpi.commdpi.com For 1,4-diguanidiniumylbutane, such calculations would be performed on its optimized geometric structure.

Electronic Structure Elucidation (HOMO, LUMO Energies and Orbitals)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich guanidinium (B1211019) groups. The LUMO would also likely be centered on these groups. A large HOMO-LUMO gap would be anticipated, signifying high kinetic stability and low chemical reactivity, which is characteristic of the stable guanidinium cation. researchgate.netresearchgate.net A significant energy gap indicates that a large amount of energy is required for electronic excitation, which facilitates charge transfer within the molecule. researchgate.net

Illustrative Data from a Hypothetical DFT Calculation: Below is a table representing the type of data that would be generated from a DFT analysis of this compound.

| Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | -10.5 | High ionization potential, poor electron donor |

| LUMO Energy | -1.0 | Low electron affinity, poor electron acceptor |

| HOMO-LUMO Gap (ΔE) | 9.5 | High kinetic stability, low reactivity |

Table 1: Illustrative Frontier Orbital Energies for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and identifying sites for electrophilic and nucleophilic interactions. mdpi.comelsevier.com The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green denotes areas of neutral potential. researchgate.net

In the case of this compound, the MEP map would be dominated by the two positive charges of the guanidinium groups. These terminal groups would appear as intense blue regions, highlighting their electron-deficient nature and role as sites for interaction with nucleophiles or anions. The central butane (B89635) chain, being a nonpolar hydrocarbon segment, would be expected to show a near-neutral (green) potential.

Analysis of Chemical Hardness, Softness, and Electrophilicity Indices

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), and electrophilicity index (ω), provide quantitative measures of a molecule's stability and reactivity. mdpi.com

Chemical Hardness (η) is a measure of resistance to change in electron distribution. It is calculated as half the HOMO-LUMO gap: η ≈ (E_LUMO - E_HOMO) / 2. A large gap implies high hardness.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

Given its expected large HOMO-LUMO gap, this compound would be classified as a "hard" molecule with low softness, consistent with its nature as a stable dication. mdpi.com

Illustrative Reactivity Indices: This table shows representative values for the chemical reactivity indices of this compound, derived from the hypothetical HOMO-LUMO energies.

| Reactivity Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 4.75 | High resistance to deformation, stable |

| Chemical Softness (S) | 1 / η | 0.21 | Low polarizability |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 5.75 | High tendency to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | 3.48 | Strong electrophile |

Table 2: Illustrative Global Reactivity Descriptors for this compound.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict spectroscopic data, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov Comparing calculated spectra with experimental data helps confirm molecular structures. For this compound, DFT calculations would predict characteristic vibrational modes, including N-H stretching and bending frequencies from the guanidinium groups, as well as C-H and C-C vibrations from the butane backbone. Calculated ¹H and ¹³C NMR shifts would help in assigning the signals in experimentally obtained spectra. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds and their relative energies. libretexts.orglibretexts.org For this compound, the flexibility of the central butane chain is the primary source of conformational isomerism.

Rotational Barriers and Preferred Conformations

The rotation around the C-C bonds in the butane backbone of this compound leads to different conformers, primarily the anti and gauche arrangements. libretexts.org An energy landscape can be mapped by calculating the potential energy as a function of the dihedral angles.

The most stable conformation is expected to be the fully extended anti (or trans) conformer, where the two bulky and positively charged guanidinium groups are positioned at a maximum distance from each other. This arrangement minimizes both steric hindrance and electrostatic repulsion. The gauche conformers, where the terminal groups are closer, would be higher in energy. The energy difference between the anti and gauche forms constitutes the rotational barrier. msu.eduyoutube.com The magnitude of this barrier would be significantly influenced by the strong electrostatic repulsion between the terminal cationic groups.

Illustrative Conformational Energy Profile: The following table illustrates the expected relative energies for the key conformations of the C1-C2-C3-C4 backbone of this compound.

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Stability |

| Anti | 180° | 0 (Global Minimum) | Most Stable |

| Gauche | ~60° | > 5 | Less Stable |

| Eclipsed | 0° | > 10 (Transition State) | Least Stable |

Table 3: Illustrative Relative Energies of this compound Conformers.

Influence of Solvation on Molecular Conformation

In polar solvents such as water, the strong dielectric medium would stabilize the charged guanidinium groups. This stabilization would likely favor more extended conformations of the butyl chain to maximize the separation between the positive charges and reduce intramolecular electrostatic repulsion. Furthermore, the formation of strong hydrogen bonds between the N-H protons of the guanidinium groups and solvent molecules (e.g., water) would significantly influence the rotational barriers around the C-N and C-C bonds of the molecule. scirp.org The explicit arrangement of solvent molecules in the first and second solvation shells would dictate the conformational preferences. frontiersin.org

In contrast, in a low-dielectric or non-polar solvent, the energetic penalty for charge separation would be much higher. This could potentially lead to more folded or bent conformations where the two guanidinium groups are brought into closer proximity, possibly mediated by counterions. The specific nature of the counterions present in the system would also heavily influence the conformational landscape in such environments.

Molecular Dynamics (MD) Simulations

Interaction Dynamics with Solvent Molecules and Counterions

The interaction dynamics of this compound with its surroundings would be dominated by strong electrostatic interactions. The positively charged guanidinium groups would act as focal points for the organization of polar solvent molecules and negatively charged counterions.

Solvent Interactions: In water, the guanidinium groups would form multiple, stable hydrogen bonds with surrounding water molecules. The dynamics of these hydrogen bonds, including their formation, breakage, and rearrangement, would be a key feature of the simulation. The residence time of water molecules in the first solvation shell of the guanidinium groups could be calculated to quantify the strength of these interactions.

Counterion Interactions: The presence of counterions (e.g., chloride, sulfate) would be critical. MD simulations would show these anions localizing near the guanidinium groups to form solvent-shared or contact ion pairs. The dynamics of these ion pairs, including their association and dissociation rates, would be important for understanding the effective charge and interaction potential of the molecule in solution.

Computational Studies of Reactivity and Reaction Mechanisms

There is a lack of specific published computational studies on the reactivity and reaction mechanisms involving this compound. Computational chemistry offers powerful tools to investigate chemical reactions, including the identification of transition states and the elucidation of reaction pathways. e3s-conferences.orgescholarship.org

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound typically involves the reaction of 1,4-diaminobutane (B46682) with a guanylating agent. A key step in this synthesis would be the nucleophilic attack of the primary amine on the guanylating agent. Transition state analysis using methods like Density Functional Theory (DFT) could be employed to study this process. mdpi.com

For a hypothetical reaction with a generic guanylating agent, computational analysis would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials (1,4-diaminobutane and the guanylating agent) and the final product.

Searching for the Transition State (TS): Identifying the highest energy point along the reaction coordinate connecting reactants and products. This involves sophisticated algorithms to locate the saddle point on the potential energy surface. mdpi.com

Frequency Calculation: Confirming the nature of the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

The calculated activation energy (the energy difference between the transition state and the reactants) would provide a quantitative measure of the reaction's feasibility.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a transition state analysis for the guanylation of one amino group of 1,4-diaminobutane.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State | +25.0 (Example Value) | 1 |

| Product | -10.0 (Example Value) | 0 |

Reaction Pathway Elucidation

Elucidating the full reaction pathway for the synthesis of this compound would involve mapping out all elementary steps, including the formation of any intermediates. For the conversion of 1,4-diaminobutane to this compound, the pathway would involve two successive guanylation reactions.

Computational studies could address several key questions:

Stepwise vs. Concerted Mechanism: Determining if the two guanylations occur sequentially or if there is any cooperativity.

Influence of the First Guanidinium Group: Investigating how the presence of the first positively charged guanidinium group affects the reactivity of the second amino group for the subsequent guanylation step. The increased positive charge on the molecule could potentially deactivate the second amino group towards further reaction.

Role of Solvent: Modeling the reaction in the presence of solvent molecules to understand how they stabilize or destabilize reactants, intermediates, and transition states. frontiersin.org

By calculating the energy profile for the entire reaction sequence, researchers could identify the rate-determining step and gain insights into factors that could be optimized to improve the synthesis. longdom.org

Supramolecular Chemistry and Non Covalent Interactions of 1,4 Diguanidiniumylbutane

Molecular Recognition Phenomena

Molecular recognition is a highly specific binding event between two or more molecules, driven by non-covalent interactions. thno.org For a receptor to effectively recognize a substrate, there must be a high degree of complementarity in terms of size, shape, and chemical properties. mdpi.com

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. beilstein-journals.org Cyclodextrins, a family of cyclic oligosaccharides, are well-known hosts due to their hydrophobic inner cavity and hydrophilic exterior. nih.govresearchgate.net They can encapsulate a variety of guest molecules, provided there is a suitable fit in size and shape. mdpi.comfrontiersin.org

The guanidinium (B1211019) group is an excellent motif for anion recognition due to its planar structure, positive charge, and ability to act as a multiple hydrogen bond donor. rsc.org Synthetic receptors containing guanidinium groups have been extensively studied for their ability to bind a wide range of anions, from simple halides to more complex oxoanions like phosphate (B84403) and sulfate (B86663). researchgate.netbeilstein-journals.org The binding affinity and selectivity are governed by factors such as the preorganization of the binding sites and the complementarity between the receptor and the anion. uu.nl

Given the presence of two guanidinium groups, 1,4-diguanidiniumylbutane is expected to be a potent anion binder. The flexible butane (B89635) linker could allow the two guanidinium groups to adopt a conformation that complements the size and shape of a specific dianion, potentially leading to selective binding. However, detailed studies quantifying the binding affinities of this compound with a diverse range of anionic substrates through techniques like UV-Vis or fluorescence spectroscopy are not extensively documented in publicly available research.

A hypothetical data table illustrating the type of data that would be generated from such studies is presented below.

| Anion (Guest) | Binding Constant (K_a) [M⁻¹] | Stoichiometry (Host:Guest) |

| Chloride (Cl⁻) | Data not available | Data not available |

| Sulfate (SO₄²⁻) | Data not available | Data not available |

| Phosphate (PO₄³⁻) | Data not available | Data not available |

Molecular complementarity is the cornerstone of molecular recognition. mdpi.com It dictates that for a strong and selective interaction to occur, the host and guest must have complementary shapes, sizes, and electronic properties. nih.gov In the context of this compound, its binding to an anionic guest would be maximized if the distance and orientation of its two guanidinium groups perfectly match the charge distribution and geometry of the anion. The flexibility of the butane chain could allow for an "induced fit" mechanism, where the molecule adapts its conformation to optimize interactions with the guest.

Self-Assembly Processes and Hierarchical Structure Formation

Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures driven by non-covalent interactions. tu-chemnitz.demdpi.com This "bottom-up" approach is a powerful tool for the creation of complex nanomaterials. nih.gov

The design of molecules that can act as building blocks for self-assembly requires careful consideration of their structure to encode the desired non-covalent interactions. researchgate.net For instance, attaching long alkyl chains to a polar headgroup can lead to the formation of micelles or vesicles in solution. ebi.ac.uk

Derivatives of this compound could potentially be designed to act as self-assembling building blocks. For example, the addition of long hydrophobic tails to the guanidinium groups could create amphiphilic molecules that self-assemble in aqueous environments. However, specific research on the design and synthesis of such self-assembling systems based on the this compound scaffold is not currently available.

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a solid substrate. nih.gov They are a powerful tool for modifying the properties of surfaces at the molecular level. researchgate.net Guanidinium-based compounds have been used to form SAMs, for instance, on gold surfaces through thiol linkers. chemrxiv.org

The formation of SAMs of this compound would require its modification with a functional group that can anchor to a specific surface. For example, introducing a thiol group would allow for the formation of a SAM on a gold surface. The resulting monolayer would present a high density of cationic guanidinium groups at the interface, which could be useful for applications such as sensing or promoting cell adhesion. While the principles of SAM formation are well-established, specific investigations into the formation and characterization of SAMs or multilayers composed of this compound derivatives are not found in the existing literature.

A hypothetical data table illustrating the type of data that would be generated from the characterization of such a SAM is presented below.

| Substrate | Anchoring Group | Monolayer Thickness (Å) | Surface Wettability (Contact Angle, °) |

| Gold (Au) | Thiol | Data not available | Data not available |

| Silicon Dioxide (SiO₂) | Silane | Data not available | Data not available |

Formation of Supramolecular Gels and Polymers

Supramolecular gels are materials formed by the self-assembly of low molecular weight gelators (LMWGs) driven by non-covalent interactions. rsc.org These gels can create a three-dimensional network that entraps solvent molecules, leading to a gel-like consistency. researchgate.netmdpi.com The formation of such gels can be triggered by various external stimuli, including changes in temperature, pH, or light. nih.govuni-due.de

In the context of this compound, its structural features are conducive to acting as a building block in supramolecular polymers and gels. The two terminal guanidinium groups are excellent hydrogen bond donors, capable of forming multiple hydrogen bonds. This, combined with the flexibility of the butyl linker, allows the molecule to adopt conformations that facilitate the formation of extended, ordered networks essential for gelation.

Research into similar systems, such as those involving guanidiniocarbonyl pyrrole (B145914) carboxylate zwitterions, has demonstrated the formation of highly fluorescent gels where the gelator molecules are held together by hydrogen-bond-assisted ion pairs. uni-due.de This suggests that this compound, with its cationic guanidinium groups, could similarly form robust gels in the presence of suitable anions, driven by a combination of strong hydrogen bonding and electrostatic interactions. The resulting materials could have tunable properties with potential applications in areas like drug delivery and tissue engineering. nih.gov

Intermolecular Bonding Analysis

The architecture and stability of supramolecular assemblies containing this compound are governed by a hierarchy of non-covalent interactions. libretexts.org These forces, while individually weaker than covalent bonds, collectively dictate the three-dimensional structure and properties of the resulting materials. savemyexams.com

Cation-Anion Interactions in Solid and Solution States

The primary interaction driving the assembly of this compound is the electrostatic attraction between its cationic guanidinium groups and counter-anions. nih.govmasterorganicchemistry.com In both solid and solution states, these ion-ion interactions are fundamental to the formation of well-defined structures. libretexts.org

Theoretical studies on the interaction between the guanidinium cation and anions like chloride and sulfate have shown that stable complexes are formed. nih.gov For instance, with the spherical chloride anion, the most stable complexes involve the guanidinium cation interacting in a pincer-like fashion. nih.gov In the case of the sulfate anion, numerous stable 1:1 and 2:1 complexes have been identified. nih.gov

The crystal structure of related compounds, such as 1-phenyl-piperazine-1,4-diium bis-(hydrogen sulfate), reveals that cations are anchored between chains of sulfate entities through strong hydrogen bonds, highlighting the importance of these cation-anion interactions in the crystal lattice. nih.gov Similarly, in the crystal structure of 4,4'-diamoniumdiphenylmethan sulfate hydrate, the anions form clusters that are connected to the organic cations via N-H···O hydrogen bonds, creating a three-dimensional network. scirp.org

Hydrogen Bonding Contributions to Supramolecular Architectures

Hydrogen bonds are a crucial directional force in the supramolecular chemistry of this compound. chemguide.co.uklibretexts.org The guanidinium group is an excellent hydrogen bond donor, with multiple N-H protons capable of forming strong hydrogen bonds with suitable acceptors, such as the oxygen atoms of sulfate or carboxylate anions. nih.govnih.gov

These interactions are significantly stronger than ordinary dipole-dipole forces and play a critical role in the formation of stable, ordered structures. libretexts.org In many crystal structures of compounds containing guanidinium or similar moieties, extensive hydrogen bonding networks are observed, which dictate the packing of the molecules. nih.govscirp.orgnih.gov For example, in the crystal structure of [Mn(S4)(C8H20N4)], complexes are linked by pairs of N-H···S hydrogen bonds into chains, which are further connected into layers and a three-dimensional network. nih.gov

The energy of these hydrogen bonds can vary, but they are strong enough to significantly influence the conformation and stability of the resulting supramolecular assembly. mdpi.comwiley.com Intramolecular hydrogen bonds can also play a role in stabilizing specific molecular conformations, which can in turn promote desired solid-state packing and electronic properties in conjugated organic materials. osti.govmdpi.comosti.gov

Applications in Advanced Materials Science

Design and Development of Electroactive Polymers (EAPs) and Dielectric Elastomer Actuators

Electroactive polymers (EAPs) are materials that change shape or size when stimulated by an electric field. stanford.edu They are often referred to as artificial muscles due to their potential applications in robotics and biomedical devices. mdpi.com Dielectric elastomer actuators (DEAs), a type of EAP, consist of a soft polymer film coated with compliant electrodes on both sides. mdpi.comsemanticscholar.org When a voltage is applied, the electrostatic pressure compresses the elastomer in thickness and causes it to expand in area. semanticscholar.org

There is currently no specific research available that details the use of 1,4-diguanidiniumylbutane in the design and development of EAPs or DEAs. The introduction of ionic compounds into polymer matrices can, in principle, alter their dielectric properties and mechanical response. However, studies directly investigating the effects of incorporating this compound into EAP or DEA systems have not been found. The performance of DEAs is dependent on factors such as the dielectric constant and elastic modulus of the polymer. rsc.org While the guanidinium (B1211019) groups could potentially influence these properties, empirical data is lacking.

Engineering of Gels and Scaffolds for Advanced Material Applications

Gels and scaffolds are three-dimensional networks capable of absorbing large amounts of water or biological fluids, making them suitable for applications in tissue engineering and regenerative medicine. nih.govnih.gov The properties of these materials can be tailored by modifying their chemical composition and structure.

No specific studies have been identified that describe the engineering of gels and scaffolds using this compound. The dicationic nature of this compound could theoretically serve as a cross-linking agent in the formation of hydrogels, potentially influencing their mechanical strength and swelling behavior. However, without experimental evidence, this remains a hypothetical application.

Role in Nanomaterials and Microelectromechanical Systems (MEMS)

Nanomaterials and Microelectromechanical Systems (MEMS) are at the forefront of technological innovation, with applications ranging from electronics to medicine. wikipedia.orgnih.gov The functionalization of nanomaterials and the surfaces within MEMS devices is crucial for tailoring their properties and performance. nih.govmdpi.com

Carbon nanotubes (CNTs) and fullerenes are carbon allotropes with unique electronic and mechanical properties. wikipedia.orgnih.gov Their surfaces can be chemically modified to enhance solubility, facilitate dispersion, and introduce new functionalities. nih.gov

There is no available research specifically documenting the integration of this compound into CNTs or fullerenes. The guanidinium group's ability to engage in cation-π interactions suggests a potential for non-covalent functionalization of the graphitic surfaces of these carbon nanomaterials. However, this specific interaction with this compound has not been reported.

The surfaces of microspheres and nanowires are often functionalized to control their interactions with their environment and to impart specific chemical or biological activity. researchgate.netnih.gov This is a key step in the development of sensors, drug delivery systems, and catalysts. mdpi.com

While various methods exist for the functionalization of microspheres and nanowires, there are no specific examples in the literature of using this compound for this purpose. The dicationic nature of the molecule could potentially be used to modify negatively charged surfaces through electrostatic interactions, but this application has not been experimentally demonstrated.

Development of Artificial Muscle Constructs and Synthetic Tissues

The development of artificial muscle constructs and synthetic tissues is a major goal in biomedical engineering, aiming to repair or replace damaged or diseased tissues. nih.govnih.gov These constructs often rely on biocompatible scaffolds that can support cell growth and tissue development. mdpi.com

No research has been found that connects this compound to the development of artificial muscle constructs or synthetic tissues. The biocompatibility and potential interactions of this specific compound with cells and biological tissues have not been reported in the context of tissue engineering.

Potential in Organic Electronic Applications

Organic electronics utilize carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netrsc.org The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic materials used. researchgate.net

There is no information available to suggest that this compound has been investigated for applications in organic electronics. The electronic properties of this compound and its potential role as a component in organic electronic devices have not been explored in the scientific literature.

In Vitro Biochemical Interactions and Biological Probes

Investigations of Interaction with Biological Macromolecules in Vitro (e.g., DNA, RNA, Proteins)

The compound 1,4-Diguanidiniumylbutane, also known as arcaine (B1209109), has been the subject of various in vitro studies to elucidate its interactions with essential biological macromolecules. These investigations are crucial for understanding its mechanisms of action at a molecular level.

Interaction with DNA:

The interaction of this compound with DNA has been explored, particularly in the context of its platinum complexes. A study on N,N'-(butane-1,4-diyl)bis(guanidinium) tetrachloroplatinate(II), a compound containing the this compound cation, revealed that the presence of the platinum moiety enhances the binding of the bis(guanidinium) structure to double-stranded DNA. nih.gov This was demonstrated through thermal denaturation studies and DNA unwinding experiments, which indicated a stabilization of the DNA double helix upon binding. nih.gov The dicationic nature of this compound, with its two positively charged guanidinium (B1211019) groups, facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. wikipedia.org

Interaction with RNA:

While specific studies focusing solely on the interaction of this compound with RNA are less common, the general principles of polyamine interactions with RNA suggest a likely interaction. Polyamines are known to interact with RNA and can influence its structure and function. nih.govnih.gov These interactions are often electrostatic, involving the positively charged amine groups of the polyamine and the negatively charged phosphate groups of the RNA backbone. nih.gov Such interactions can lead to the stabilization of RNA structures and have been implicated in the regulation of various cellular processes, including translation. nih.govnih.gov

Interaction with Proteins:

The interaction of this compound with proteins is a significant area of its biochemical investigation, particularly its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. hellobio.comsigmaaldrich.com It acts as a competitive antagonist at the polyamine site of the NMDA receptor. hellobio.comvulcanchem.com Electrophysiological studies have shown that arcaine can inhibit NMDA receptor-mediated currents in a concentration-dependent and voltage-dependent manner. vulcanchem.com For instance, at a concentration of 200 μM, arcaine significantly reduces the current amplitude of NMDA (NR1+NR2A) channels. vulcanchem.com

Furthermore, this compound has been shown to inhibit nitric oxide synthase (NOS) in rat brain tissue. vulcanchem.com This inhibition adds another layer to its pharmacological profile, suggesting a role in modulating nitric oxide signaling pathways. vulcanchem.com

Studies have also explored the effect of polyamines, including compounds structurally related to this compound, on protein synthesis. The addition of polyamines to a mammalian cell-free system has been shown to enhance the differential synthesis of proteins. sigmaaldrich.com

Membrane Interactions and Permeation Studies in Model Lipid Bilayer Systems

The interaction of this compound with cell membranes is a critical aspect of its biological activity, influencing its ability to reach intracellular targets. Model lipid bilayer systems are frequently employed to study these interactions in a controlled environment.

The fundamental structure of biological membranes is the lipid bilayer, composed of amphipathic phospholipid molecules. nih.govkhanacademy.org These bilayers form a semi-permeable barrier, and the ability of a molecule to permeate this barrier is influenced by its physicochemical properties, such as size, charge, and lipophilicity. libretexts.org

While direct permeation studies specifically for this compound across model lipid bilayers are not extensively detailed in the available literature, the behavior of similar polyamines and guanidinium-containing compounds provides valuable insights. The two positively charged guanidinium groups of this compound would be expected to interact strongly with the negatively charged head groups of phospholipids, such as phosphatidylserine, which are present in biological membranes. nih.gov These electrostatic interactions could influence membrane fluidity and potentially lead to transient pore formation or other disruptions that might facilitate permeation.

Studies on bis-amidines, which share structural similarities with this compound, have indicated that increasing the hydrophobicity of the linker between the charged groups can lead to increased membrane disruption. acs.org This suggests that the butane (B89635) linker in this compound plays a crucial role in its membrane interaction profile.

Use as Chemical Probes for Cellular Processes in Cell-Free or Isolated Cell Systems